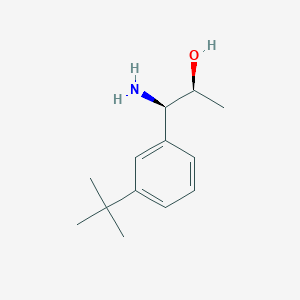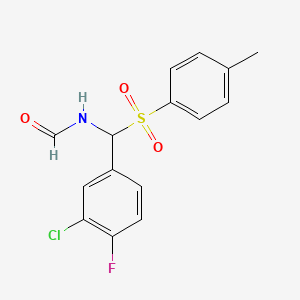
(R)-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Ethan-1-amine Side Chain: The ethan-1-amine side chain can be introduced through reductive amination or other suitable methods.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole core or the ethan-1-amine side chain.
Reduction: Reduction reactions can be used to modify the functional groups on the indole core or the side chain.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine
In medicine, indole derivatives are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride would depend on its specific biological target. It might interact with specific receptors, enzymes, or other molecular targets, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(4-Fluoro-1H-indol-5-YL)ethan-1-amine hydrochloride
- ®-1-(4-Methyl-1H-indol-5-YL)ethan-1-amine hydrochloride
- ®-1-(4-Fluoro-2-methyl-1H-indol-3-YL)ethan-1-amine hydrochloride
Uniqueness
The uniqueness of ®-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride lies in its specific substitution pattern on the indole core, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C11H14ClFN2 |
|---|---|
Poids moléculaire |
228.69 g/mol |
Nom IUPAC |
(1R)-1-(4-fluoro-2-methyl-1H-indol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13FN2.ClH/c1-6-5-9-10(14-6)4-3-8(7(2)13)11(9)12;/h3-5,7,14H,13H2,1-2H3;1H/t7-;/m1./s1 |
Clé InChI |
AECUHYVQXROUMK-OGFXRTJISA-N |
SMILES isomérique |
CC1=CC2=C(N1)C=CC(=C2F)[C@@H](C)N.Cl |
SMILES canonique |
CC1=CC2=C(N1)C=CC(=C2F)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)




![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)



![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)




